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molecular formula C18H20O2 B144779 1,1-Bis(4-hydroxyphenyl)cyclohexane CAS No. 843-55-0

1,1-Bis(4-hydroxyphenyl)cyclohexane

Cat. No. B144779
M. Wt: 268.3 g/mol
InChI Key: SDDLEVPIDBLVHC-UHFFFAOYSA-N
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Patent
US04304899

Procedure details

The procedure of Example 1 was repeated, except that 10500 g (111.6 moles) of phenol was substituted for o-cresol. The crude crystals that separated out were rinsed with methylene chloride; after airdrying they weighed 5170 g or 87% of theoretical. Recrystallization from methanol-water yielded pure CDP, mp 188-189° C., that was 99.8% pure by gas chromatography.
Quantity
10500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(C)[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:1]1([C:10]2[CH:9]=[CH:8][C:13]([OH:14])=[CH:12][CH:11]=2)([C:4]2[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10500 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude crystals that separated out
WASH
Type
WASH
Details
were rinsed with methylene chloride
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-water yielded pure CDP, mp 188-189° C., that

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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